Gcn2-IN-1 Demonstrates Nanomolar Cellular GCN2 Target Engagement with Defined Assay Kinetics
In a direct cellular target engagement assay measuring GCN2 pSer51 autophosphorylation in U2OS cells, Gcn2-IN-1 achieved an IC50 of <300 nM after 2 hours of treatment, with the enzymatic assay employing a 20-minute inhibitor preincubation followed by a 90-minute kinase reaction in the presence of 10 μM ATP and 80 nM eIF2α . This cellular potency is distinct from other GCN2 inhibitors: while GCN2iB exhibits an enzymatic IC50 of 2.4 nM in isolated kinase assays, its reported cellular IC50 values are often higher and assay-dependent .
| Evidence Dimension | Cellular GCN2 Autophosphorylation Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 300 nM (2h treatment, U2OS cells) |
| Comparator Or Baseline | GCN2iB: Enzymatic IC50 2.4 nM, but variable cellular IC50 typically 10-100 nM depending on assay format |
| Quantified Difference | Gcn2-IN-1 demonstrates robust cellular activity within a comparable order of magnitude (sub-300 nM) as more potent enzymatic inhibitors |
| Conditions | U2OS cells; pSer51-GCN2; 2h treatment; 10 μM ATP; 80 nM eIF2α |
Why This Matters
Procurement decisions should prioritize Gcn2-IN-1 when cellular target engagement validation is required under well-defined, published assay conditions, ensuring experimental reproducibility.
